2,5-Di-tert-amylhydroquinone

Descripción

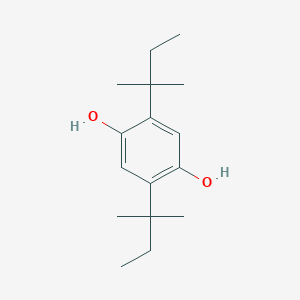

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNRFEXEPBITDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044992 | |

| Record name | 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Beige solid; [HSDB] | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Di-t-pentylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL & BENZENE | |

| Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 @ 25 °C | |

| Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, BUFF POWDER | |

CAS No. |

79-74-3 | |

| Record name | 2,5-Bis(1,1-dimethylpropyl)-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-t-pentylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santouar A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Santouar A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-pentylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-TERT-PENTYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O4J76TTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179.4-180.4 °C | |

| Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context of Hydroquinone Derivative Research

Research into hydroquinone (B1673460) and its derivatives has a rich history, initially driven by its applications in photography and later expanding into polymer chemistry and medicine. Hydroquinone, or 1,4-dihydroxybenzene, was first isolated in 1820 through the dry distillation of quinic acid. ijdvl.com Its utility as a reducing agent in photographic developers, where it converts silver halides to elemental silver, was a significant early application. collegedunia.com

In the mid-20th century, the focus of hydroquinone research expanded to include its antioxidant properties. This led to the development of various alkyl-substituted hydroquinones. Early studies in the 1940s investigated the effects of hydroquinone and its derivatives on pigmentation, noting that they could inhibit melanin (B1238610) formation. ijdvl.com This discovery paved the way for the use of hydroquinone derivatives in dermatology for treating hyperpigmentation. hilarispublisher.comijdvl.com The exploration of different alkyl substitutions, such as tert-butyl and tert-amyl groups, was a natural progression to enhance properties like solubility and stability for industrial applications.

Significance of Hindered Phenols in Chemical and Biological Systems

2,5-Di-tert-amylhydroquinone belongs to a class of compounds known as hindered phenols. These are phenolic compounds with bulky alkyl groups positioned ortho to the hydroxyl group. mfa.org This steric hindrance is a key structural feature that governs their reactivity and utility, particularly as antioxidants. vinatiorganics.comwelltchemicals.com

The primary role of hindered phenols is to act as radical scavengers. mfa.orgmayzo.com In chemical systems, such as polymers and rubbers, they protect materials from oxidative degradation by intercepting and neutralizing free radicals. vinatiorganics.comwelltchemicals.com This action prevents the chain reactions that lead to material degradation, thereby extending the product's lifespan and maintaining its physical properties. welltchemicals.comamfine.com

In biological systems, the antioxidant properties of hindered phenols are also of great interest. They can protect cells from oxidative stress by scavenging reactive oxygen species (ROS). vinatiorganics.com This has led to research into their potential therapeutic applications for conditions associated with oxidative damage. vinatiorganics.com The bulky groups in hindered phenols, like the tert-amyl groups in this compound, enhance their lipid solubility and thermal stability, making them effective in both industrial and biological environments.

Biological and Biochemical Investigations of 2,5 Di Tert Amylhydroquinone

Antioxidant Activities and Cellular Protection Mechanisms

2,5-Di-tert-amylhydroquinone (DTAHQ) is a synthetic phenolic compound recognized for its significant antioxidant properties. Its molecular structure, featuring a hydroquinone (B1673460) backbone with two bulky tert-amyl groups, underpins its ability to counteract oxidative damage in biological systems. This section explores the specific mechanisms through which DTAHQ exerts its protective effects.

The primary antioxidant mechanism of this compound involves its direct action as a free radical scavenger. The two hydroxyl (-OH) groups on the hydroquinone ring can readily donate hydrogen atoms to neutralize highly reactive and unstable free radicals, such as reactive oxygen species (ROS). This process converts the radicals into more stable, non-toxic molecules, effectively terminating the chain reactions that lead to oxidative damage. The resulting DTAHQ radical is stabilized by resonance, which makes it relatively unreactive and prevents it from propagating further radical reactions. By interrupting these damaging cascades, DTAHQ helps to mitigate the cellular burden of ROS.

The capacity of this compound to neutralize ROS translates into tangible protective effects against oxidative stress in cellular and organismal models. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates. Research has demonstrated that DTAHQ can shield cells from the damaging effects of oxidative stressors.

| Study Focus | Model System | Key Findings | Reference |

| Antioxidant Effects | Chickens | Dietary DTAHQ enhanced antioxidant defenses and reduced oxidative stress markers. | |

| Free Radical Scavenging | Chemical Assays | DTAHQ effectively neutralizes free radicals through hydrogen atom donation. |

Beyond its direct radical-scavenging activity, evidence suggests that hydroquinone derivatives can bolster the body's own antioxidant defense systems. nih.govoup.comnih.gov This is often achieved through the activation of specific signaling pathways that lead to the increased expression of endogenous antioxidant enzymes. nih.govoup.com The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key regulator of cellular antioxidant responses. nih.govoup.com

Studies on the closely related analog, tert-butylhydroquinone (B1681946) (tBHQ), have shown that it is a potent activator of the Nrf2 pathway. nih.govoup.com Activation of Nrf2 leads to the transcription of a suite of protective genes, including those for enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govresearchgate.net These enzymes are critical for detoxifying specific ROS; for example, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPX. nih.govmdpi.com By upregulating these enzymes, compounds like DTAHQ can provide a more sustained and robust defense against oxidative insults. researchgate.net

Enzyme Inhibition Studies

In addition to its antioxidant activities, this compound and its analogs have been identified as potent inhibitors of specific enzymes, most notably the Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA).

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a crucial ion pump located in the membrane of the endoplasmic reticulum (ER) in most cells and the sarcoplasmic reticulum (SR) in muscle cells. beilstein-journals.org Its primary function is to transport calcium ions (Ca²⁺) from the cytosol into the lumen of the ER/SR, a process that is vital for maintaining low cytosolic Ca²⁺ concentrations and for refilling intracellular Ca²⁺ stores. beilstein-journals.orgnih.gov

Hydroquinone derivatives, particularly those with bulky alkyl substituents, are well-documented inhibitors of SERCA. beilstein-journals.orgnih.gov The compound 2,5-di-tert-butylhydroquinone (B1670977) (BHQ), a close analog of DTAHQ, is a widely used selective SERCA inhibitor in research. nih.govscbt.com A systematic study of various hydroquinone derivatives revealed critical structural requirements for SERCA inhibition. The findings indicated that:

Two alkyl groups are essential for inhibitory activity. nih.gov

The most potent inhibitors possess 2,5-substituents with four or five carbon atoms at each position. nih.gov This suggests that this compound, with its five-carbon tert-amyl groups, is a highly effective SERCA inhibitor.

The presence of two hydroxyl groups in a para-orientation on the benzene (B151609) ring confers maximum inhibitory potency. nih.gov

| Hydroquinone Analog | Substituent Groups | Relative SERCA Inhibitory Potency | Reference |

| 2,5-Di-tert-butylhydroquinone (BHQ) | Two tert-butyl groups | Potent | beilstein-journals.orgnih.gov |

| This compound (DTAHQ) | Two tert-amyl groups | Potent (inferred from structure-activity relationships) | nih.gov |

| Hydroquinone Analogs | Single hydroxyl group | Reduced potency | nih.gov |

| Hydroquinone Analogs | No alkyl groups | Inactive | nih.gov |

Computational docking studies suggest that these inhibitors bind within a transmembrane pocket of the SERCA pump, stabilizing it in a conformation (the E2 form) that prevents it from transporting calcium. nih.gov This binding is mediated by hydrogen bonds between a hydroxyl group of the inhibitor and the enzyme, as well as hydrophobic interactions involving the bulky alkyl groups. nih.gov

By inhibiting the SERCA pump, this compound and its analogs profoundly disrupt intracellular calcium homeostasis. csic.es The continuous "leak" of Ca²⁺ from the ER into the cytosol is no longer counteracted by the pump's re-uptake activity. This leads to a sustained depletion of ER Ca²⁺ stores and a corresponding increase in the concentration of free Ca²⁺ in the cytosol. scbt.comnih.gov

This elevation of cytosolic calcium is a significant cellular event, as Ca²⁺ is a ubiquitous and versatile second messenger that regulates a vast array of cellular processes. umaryland.edu The altered calcium signaling resulting from SERCA inhibition can trigger various downstream pathways. scbt.comumaryland.edu For instance, the depletion of intracellular Ca²⁺ pools by SERCA inhibitors like thapsigargin (B1683126) and BHQ has been shown to activate distinct calcium entry pathways in the plasma membrane, further contributing to changes in cytosolic Ca²⁺ levels. umaryland.edu The ability of DTAHQ to modulate these fundamental calcium signaling pathways underscores its significant biological activity beyond its antioxidant role.

Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA) Inhibition by Hydroquinone Analogs

Investigation of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, by hydroquinone compounds is often linked to their ability to disrupt cellular calcium homeostasis. Compounds like 2,5-di-tert-butylhydroquinone (BHQ), a close structural analogue of this compound, are known inhibitors of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. targetmol.comnih.gov Inhibition of this pump leads to the depletion of calcium stores within the endoplasmic reticulum (ER). nih.gov This disruption of calcium signaling can trigger ER stress, a condition that activates apoptotic pathways.

Furthermore, cellular stress induced by these mechanisms can lead to the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. wikipedia.org AIF is a flavoprotein that, upon release into the cytosol and translocation to the nucleus, can initiate a caspase-independent pathway of apoptosis, characterized by chromatin condensation and large-scale DNA fragmentation. wikipedia.org While direct studies on this compound are limited, the established mechanisms of its analogues suggest that its primary route for inducing apoptosis involves the perturbation of intracellular calcium stores, leading to ER stress and the potential activation of mitochondrial-mediated cell death pathways.

Structure-Activity Relationships for SERCA Inhibition

2,5-Di-tert-butylhydroquinone (BHQ) is a well-documented, reversible inhibitor of the SERCA pump, binding to the enzyme's transmembrane domain. nih.govresearchgate.net It stabilizes the Ca²⁺-free conformation of the enzyme, thereby preventing the transport of Ca²⁺ from the cytosol into the sarcoplasmic or endoplasmic reticulum. beilstein-journals.orgfrontiersin.org

Research into the structure-activity relationship of hydroquinone-based SERCA inhibitors has demonstrated a degree of flexibility in the alkyl groups attached to the hydroquinone core. beilstein-journals.org Studies have shown that replacing the tert-butyl groups of BHQ with other bulky alkyl and cycloalkyl groups can be done with only a minimal reduction in inhibitory potency. beilstein-journals.org For instance, the 2,5-bis(1-methylcyclopentyl) analogue of BHQ exhibits an IC₅₀ value of 500 nM, which is comparable to the 400 nM value for BHQ itself. beilstein-journals.org This indicates that the presence of bulky, lipophilic groups at the 2 and 5 positions is a key structural feature for SERCA inhibition. Based on these findings, it is highly probable that this compound also functions as a potent SERCA inhibitor, sharing a similar mechanism of action with its well-studied tert-butyl counterpart.

Influence on Arachidonic Acid Metabolism Enzymes (e.g., 2,5-Di-tert-butylhydroquinone)

The hydroquinone derivative 2,5-Di-tert-butylhydroquinone (DTBHQ) has been shown to significantly influence the enzymatic pathways of arachidonic acid metabolism, which are critical in inflammation. tandfonline.comresearchgate.net It acts as a dual inhibitor, targeting both 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). tandfonline.commedchemexpress.com

Inhibition of 5-Lipoxygenase (5-LO) Activity

DTBHQ is a potent inhibitor of 5-lipoxygenase (5-LO). tandfonline.com In studies using purified enzymes, DTBHQ demonstrated strong inhibitory activity against 5-LO, which is responsible for the production of pro-inflammatory leukotrienes. tandfonline.comresearchgate.net The concentration required for 50% inhibition (IC₅₀) was determined to be 1.8 µM, highlighting its significant effect on this pathway. tandfonline.commedchemexpress.com

Regulation of Cyclooxygenase-2 (COX-2) Activity

In addition to its effects on 5-LO, DTBHQ also regulates the activity of cyclooxygenase-2 (COX-2), an enzyme induced during inflammatory responses to produce prostaglandins. tandfonline.comresearchgate.net Its inhibitory effect on COX-2 is more moderate compared to its effect on 5-LO, with a reported IC₅₀ value of 14.1 µM. tandfonline.commedchemexpress.com This demonstrates a degree of selectivity towards the 5-LO pathway, although it clearly functions as a dual inhibitor. tandfonline.com

Table 1: Inhibitory Concentrations of 2,5-Di-tert-butylhydroquinone (DTBHQ) on Arachidonic Acid Metabolism Enzymes

| Enzyme | IC₅₀ Value (µM) | Reference |

| 5-Lipoxygenase (5-LO) | 1.8 | medchemexpress.com, tandfonline.com |

| Cyclooxygenase-2 (COX-2) | 14.1 | medchemexpress.com, tandfonline.com |

Molecular Interactions with Enzyme Active Sites

To understand the basis of its inhibitory action, in silico docking studies have been performed on DTBHQ. tandfonline.comresearchgate.net These computational models indicate that DTBHQ interacts directly with the catalytic non-heme iron atom within the active site of the 5-LO enzyme. tandfonline.comresearchgate.net The models also suggest the formation of possible hydrogen bond interactions between the hydroquinone hydroxyl groups and key amino acid residues, such as His367 or His372, which further stabilizes the binding and contributes to the potent inhibition of the enzyme. tandfonline.comresearchgate.net

Cytotoxicity and Genotoxicity Investigations

Investigations into the cytotoxic and genotoxic potential of hydroquinone derivatives have primarily focused on compounds like tert-butylhydroquinone (TBHQ) and 2,5-di-tert-butylhydroquinone. While specific data for this compound is scarce, the findings for these structurally similar compounds provide important context.

Mechanisms Related to Redox Cycling (Hydroquinone to Quinone)

The biological activity of this compound (DTAHQ) is intrinsically linked to its ability to undergo redox cycling, a process that involves the transition between its hydroquinone and quinone forms. This cycling is fundamental to its primary role as an antioxidant. The core mechanism involves the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals. This action terminates free radical chain reactions, thus preventing oxidative damage to cellular components.

The oxidation of DTAHQ leads to the formation of its corresponding quinone, 2,5-Di-tert-amylbenzoquinone (B1197295) (DTAABQ). This conversion proceeds through the loss of two hydrogen atoms from the hydroxyl groups. The process can be initiated by various oxidizing agents. Electron transfer from the hydroxyl groups of DTAHQ generates semiquinone radicals, which are intermediate species that can then stabilize by forming the more stable DTAABQ.

Effects on Cell Viability and Proliferation

The influence of hydroquinone derivatives on cell viability and proliferation is a significant area of research. Studies on related compounds, such as 2,5-di-tert-butylhydroquinone (DBHQ), a structurally similar molecule to DTAHQ, provide insights into these effects. For instance, DBHQ has been shown to inhibit DNA synthesis in a dose-dependent manner in cultured chick retinal neuroepithelial cells without affecting cell viability or morphology. nih.gov This suggests an anti-proliferative effect that is not immediately cytotoxic. The IC50 values for this inhibition were found to be in the range of 20-30 µM in different cultures. nih.gov

Furthermore, in cystic fibrosis pancreatic epithelial cells (CFPAC-1), treatment with up to 50 µM of DBHQ for 6 hours did not cause any detectable change in cell viability and did not significantly affect the cell proliferation rate. nih.gov Similarly, in DDT1MF-2 smooth muscle cells, both DBHQ and another Ca2+ pump inhibitor, thapsigargin, arrested cell growth at concentrations that block the Ca2+ pump. pnas.org Despite the halt in proliferation, the cells maintained normal morphology, viability, and metabolic activity for several days. pnas.org These findings suggest that the effects on proliferation may be linked to the disruption of intracellular calcium homeostasis.

In the context of cancer cells, diindolylmethane (DIM), another compound that affects calcium signaling similarly to DBHQ, was found to slightly enhance cell proliferation at concentrations up to 50 µM in MDCK renal tubular cells. psu.edu This effect was reversible by chelating cytosolic calcium. psu.edu This highlights the complex and cell-type-dependent nature of the effects of these compounds on cell growth.

DNA Damage Pathways and Oxidative Stress Responses

The redox activity of hydroquinones like DTAHQ is closely associated with the induction of oxidative stress and subsequent cellular responses, including DNA damage pathways. The generation of reactive oxygen species (ROS) during the redox cycling of hydroquinones can lead to oxidative damage to biomolecules, including DNA. mdpi.com

Studies on the related compound tert-butylhydroquinone (TBHQ) have shown that it can induce the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, in calf thymus DNA. mst.dknih.gov The effect of 2,5-di-tert-butylhydroquinone (DBHQ) in inducing 8-OHdG was found to be even more potent than that of TBHQ. mst.dk This DNA damage can trigger a cellular stress response.

In zebrafish embryos, exposure to TBHQ led to a strong induction of genes associated with a DNA-damage response, such as atf3 and gadd45. plos.org This suggests that oxidative DNA damage may be an early effect of this compound. plos.org The activation of such pathways is a crucial part of the cellular defense mechanism against oxidative insults.

The transcription factor Nrf2 is a key sensor for oxidative stress, and its activation leads to the upregulation of numerous cytoprotective genes. nih.govresearchgate.net Hydroquinone derivatives can modulate the Nrf2 pathway. For example, in HaCaT keratinocyte cells, 2,5-di-tert-butylhydroquinone (dtBHQ) was used as a source of ROS to study its effect on Nrf2 activation. researchgate.net Interestingly, while dtBHQ-generated H2O2 enhanced the expression of ARE-regulated genes in combination with another Nrf2 activator, it also appeared to suppress Nrf2 protein synthesis, indicating a complex regulatory role. researchgate.netnih.gov This highlights the intricate interplay between the pro-oxidant effects of hydroquinones and the cellular antioxidant response systems.

Comparative Biological Activity with Related Hydroquinone Derivatives

The biological activity of this compound (DTAHQ) can be better understood when compared with other hydroquinone derivatives. The nature and position of the alkyl substituents on the hydroquinone ring significantly influence their physicochemical properties and biological effects.

Antioxidant Activity: Alkylated hydroquinones, including DTAHQ and its close analog 2,5-di-tert-butylhydroquinone (DBHQ), primarily function as chain-breaking antioxidants. The bulky tert-amyl groups in DTAHQ enhance its lipid solubility and thermal stability, making it an effective antioxidant in various industrial applications. In a comparative context, DTAHQ is considered to have high antioxidant activity, while DBHQ is rated as moderate to high. In contrast, hydroquinone itself, with smaller substituents, demonstrates high radical scavenging efficiency but is limited by its volatility and instability.

Cytotoxicity and Genotoxicity: Comparative studies have shown that the toxicity of hydroquinones can vary based on their structure. In one study with rat hepatocytes, tert-butylhydroquinone (TBHQ) was found to be the most toxic, followed by 2,5-di(tert-butyl)-1,4-benzohydroquinone and then hydroquinone, with toxicity correlating to the rate of oxygen consumption by each compound. nih.gov Another study indicated that 2,5-di-tert-butylhydroquinone was much more potent than TBHQ in inducing oxidative DNA damage. mst.dk

Enzyme Inhibition: Hydroquinone derivatives are known to inhibit certain enzymes. For instance, DBHQ and its analogs are capable of inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). nih.gov The inhibitory potency is influenced by the substituents on the hydroquinone ring, with hydroquinones having two identical bulky alkyl groups in the 2 and 5 positions being among the most potent inhibitors. nih.gov This inhibitory action on SERCA disrupts calcium homeostasis, which can lead to apoptosis in cells. nih.govbeilstein-journals.org

Antimicrobial and Antibiofilm Activity: A study investigating the antibacterial and antibiofilm activities of hydroquinone and its derivatives against Vibrio parahaemolyticus and V. harveyi found that 2,3-dimethylhydroquinone (B130011) (2,3-DMHQ) and 2,5-di-tert-butylhydroquinone (DBHQ) were effective. researchgate.net While 2,3-DMHQ showed a lower minimum inhibitory concentration (MIC), DBHQ, even at sub-MIC levels, significantly reduced biofilm formation and the production of virulence factors like protease and indole. researchgate.net

The following table provides a comparative overview of the biological activities of DTAHQ and related hydroquinone derivatives.

| Compound Name | Structure Type | Antioxidant Activity | Other Notable Biological Activities |

| This compound (DTAHQ) | Tert-amyl groups | High | Protective effects against oxidative stress. |

| 2,5-Di-tert-butylhydroquinone (DBHQ) | Tert-butyl groups | Moderate to High | Inhibits SERCA Ca2+-ATPase nih.gov; Induces oxidative DNA damage mst.dk; Reduces biofilm formation in Vibrio spp. researchgate.net |

| tert-Butylhydroquinone (TBHQ) | Tert-butyl group | Not specified | Can induce DNA damage nih.gov; Activates Nrf2 pathway plos.org |

| Hydroquinone | No alkyl groups | High (but unstable) | Can be cytotoxic nih.gov |

| 2,3-Dimethylhydroquinone (2,3-DMHQ) | Methyl groups | Not specified | Potent antibacterial and antibiofilm activity against Vibrio spp. researchgate.net |

Environmental Behavior and Degradation Studies of 2,5 Di Tert Amylhydroquinone

Environmental Fate Pathways

The environmental fate of a chemical compound describes its transport and transformation in the environment. This section details the pathways through which 2,5-Di-tert-amylhydroquinone (DTAHQ) is transformed or degraded in various environmental compartments.

Phototransformation in Air and Aqueous Environments

In aqueous environments, the phototransformation of hydroquinone (B1673460) itself is influenced by factors such as pH and the presence of other substances. who.int It is anticipated that DTAHQ would also be susceptible to oxidation in water, leading to the formation of corresponding quinones and other degradation products.

Hydrolytic Stability and Degradation

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Based on its chemical structure, this compound is not expected to undergo significant hydrolysis under normal environmental conditions. The aryl-carbon bonds and the carbon-carbon bonds of the tert-amyl groups are generally stable to hydrolysis. Safety data for the compound indicates it is stable under normal conditions. thermofisher.comfishersci.fi

Adsorption and Desorption Processes in Environmental Matrices

The mobility of this compound in the environment is largely governed by its adsorption and desorption behavior in soil and sediment. Due to its low water solubility and a reported log Pow of 2.44 for the related compound 2,5-di-tert-butylhydroquinone (B1670977), DTAHQ is expected to have a tendency to adsorb to organic matter in soil and sediment. thermofisher.comfishersci.fisigmaaldrich.com This adsorption would reduce its mobility in the aqueous phase, making it less likely to leach into groundwater. thermofisher.comfishersci.fi Spillage of the compound is considered unlikely to penetrate the soil. thermofisher.comfishersci.fi Studies on similar compounds like BHT have shown that a percentage of the compound adsorbs to soil and sediment. oecd.org The presence of DTAHQ has been detected in sediment samples, further suggesting its partitioning to this environmental compartment. frontiersin.orgdfo.no

Biodegradation Assessment

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This section evaluates the susceptibility of this compound to microbial degradation.

Readily Biodegradability Studies

Readily biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are designed to assess whether a chemical is likely to biodegrade rapidly and completely in an aerobic environment. Studies based on these methods, like the OECD Test Guideline 301B, have been conducted on related compounds. For 2,5-di-tert-butylhydroquinone, a similar compound, a study using activated sludge showed that it is not readily biodegradable, with only 6% degradation observed over 28 days. sigmaaldrich.com Another study reported 19% biodegradation over 28 days for the same compound. chempoint.comchempoint.com QSAR (Quantitative Structure-Activity Relationship) models and read-across approaches also indicate that 2,5-di-tert-butylhydroquinone is not readily biodegradable. mst.dkmst.dk

Table 1: Readily Biodegradability Data for Structurally Related Compounds

| Test Method | Compound | Inoculum | Duration | Biodegradation | Result |

| OECD 301B | 2,5-Di-tert-butylhydroquinone | Activated sludge | 28 days | 6% | Not readily biodegradable sigmaaldrich.com |

| Not specified | 2,5-Di-tert-butylhydroquinone | Not specified | 28 days | 19% | Not readily biodegradable chempoint.comchempoint.com |

Microbial Degradation Mechanisms and Pathways

The microbial degradation of alkylated hydroquinones like this compound is thought to be challenging for microorganisms due to their chemical stability. The degradation process, when it occurs, likely involves enzymatic reactions that break down the complex structure. For tert-butylhydroquinone (B1681946) (TBHQ), a related compound, it is suggested that it can react with the cell membrane of microorganisms, causing disruption and leakage of intracellular contents, which can inhibit the synthesis of essential macromolecules like DNA, RNA, lipids, and proteins. nih.gov

The initial steps in the microbial degradation of hydroquinones often involve oxidation of the hydroxyl groups to form a quinone. Further degradation can proceed through ring cleavage and subsequent metabolism of the resulting aliphatic acids. The efficiency of this degradation is dependent on various factors including the specific microbial strains present, temperature, pH, and the presence of other nutrients or toxic substances. researchgate.net While specific pathways for this compound have not been extensively detailed in the available literature, the general principles of microbial degradation of aromatic compounds would apply.

Identification of Biodegradation Intermediates

The environmental degradation of this compound (DTAHQ) primarily proceeds through oxidation. The principal transformation product identified in decomposition studies is 2,5-Di-tert-amylbenzoquinone (B1197295) (DTAABQ). This conversion occurs via the loss of two hydrogen atoms from the hydroxyl groups of the parent molecule. Another identified decomposition product is tert-amylphenol, which results from the cleavage of the hydroquinone structure. The formation of these intermediates is often mediated by radical pathways, which can be accelerated in the presence of pro-oxidant metal ions.

The primary identified intermediates from the degradation of this compound are detailed in the table below.

| Parent Compound | Intermediate Compound | Chemical Name | Formation Pathway |

| This compound | 2,5-Di-tert-amylbenzoquinone | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | Oxidation |

| This compound | tert-amylphenol | 3-methyl-2-phenylbutan-2-ol | Cleavage |

Persistence and Bioaccumulation Potential

Persistence: Quantitative Structure-Activity Relationship (QSAR) models and read-across data from similar substances suggest that DTAHQ is not readily biodegradable. Studies on analogous alkylated hydroquinones indicate resistance to microbial breakdown, which may enhance their environmental persistence. For the related compound 2,5-di-tert-butylhydroquinone, one study indicated a biodegradation of 19% over 28 days, suggesting it is not readily biodegradable. chempoint.com The Australian Industrial Chemicals Introduction Scheme (AICIS) categorizes di-tert-butylphenols (DTBPs), including 2,5-DTBP as a read-across substance, as persistent. industrialchemicals.gov.au However, some safety data sheets have asserted that the substance is not considered persistent, bioaccumulative, and toxic (PBT). fishersci.fiborealisgroup.com

Bioaccumulation: The potential for bioaccumulation is also subject to varied assessments. A substance's octanol-water partition coefficient (Log K_ow_) is a key indicator of its tendency to accumulate in fatty tissues. One safety data sheet for 2,5-di-tert-butylhydroquinone indicates a Log K_ow_ of 4.85, suggesting a moderate bioaccumulation potential. mst.dk Conversely, another reports a Log P_ow_ of 2.44 (at 30°C) and states that bioaccumulation is not expected. sigmaaldrich.com The Australian evaluation for di-tert-butylphenols concluded they are "Not Bioaccumulative (Not B)," although a calculated Bioconcentration Factor (BCF) of 846.5 L/kg for 2,5-DTBP was reported, which is a significant value. industrialchemicals.gov.au Other sources suggest the substance does not accumulate in organisms. borealisgroup.com

The following table summarizes the varied findings on the persistence and bioaccumulation potential of this compound and its analog 2,5-di-tert-butylhydroquinone.

| Parameter | Finding | Source Indication | Reference |

| Persistence | Not readily biodegradable | QSAR and read-across data | |

| Persistent (P) | Australian evaluation (read-across) | industrialchemicals.gov.au | |

| Not considered persistent | Safety Data Sheet | fishersci.fiborealisgroup.com | |

| Bioaccumulation | Moderate potential (Log K_ow = 4.85) | QSAR database | mst.dk |

| Bioaccumulation not expected (Log P_ow_ = 2.44) | Safety Data Sheet | sigmaaldrich.com | |

| Not Bioaccumulative (Not B) | Australian evaluation (read-across) | industrialchemicals.gov.au | |

| Does not accumulate in organisms | Safety Data Sheet | borealisgroup.com |

Advanced Analytical Characterization of 2,5 Di Tert Amylhydroquinone

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 2,5-Di-tert-amylhydroquinone, enabling its separation from complex matrices and the quantification of its purity. These methods are crucial for quality control in industrial applications and for detailed characterization in research settings.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful tool for the quantitative analysis of this compound and its derivatives. Reversed-phase HPLC is a commonly employed method for the separation and quantification of hydroquinone (B1673460) derivatives. europa.eunih.gov For instance, in the analysis of similar compounds like tertiary-butylhydroquinone (TBHQ), a C18 column is often utilized. acs.org The mobile phase typically consists of a mixture of solvents such as acetonitrile, methanol (B129727), and an acidic aqueous solution to ensure good separation. glsciences.com

UV detection is set at a wavelength where the analyte exhibits maximum absorbance, which for hydroquinone derivatives generally falls within the 280–320 nm range. For TBHQ, a related compound, detection is often carried out at 290 nm. europa.eu This technique allows for the determination of the purity of this compound and can be used to quantify it in various samples. The method's performance is validated by assessing parameters like linearity, precision, and recovery rates. europa.euacs.org

Table 1: Typical HPLC-UV Parameters for Hydroquinone Derivative Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Column | Inertsil ODS-SP (150 x 4.6 mm, 5 µm) or equivalent C18 column | glsciences.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile, Methanol, and acidic water | acs.orgglsciences.com |

| Detection | UV at ~290 nm | europa.eu |

| Temperature | 30-40 °C | acs.orgglsciences.com |

| Sample Preparation | Dissolution in an appropriate organic solvent (e.g., acetonitrile) and filtration | europa.eu |

Gas Chromatography (GC) for Purity and Impurity Analysis

Gas Chromatography (GC) is a primary method for assessing the purity of this compound and identifying any volatile impurities. avantorsciences.comtcichemicals.comtcichemicals.com Commercial grades of this compound often specify a purity level of greater than 93.0% as determined by GC. tcichemicals.comtcichemicals.com The technique is particularly useful for separating and quantifying byproducts from the synthesis process, such as isomers or unreacted starting materials. nih.gov

In a typical GC analysis, a small amount of the sample is volatilized and passed through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase and the carrier gas. A flame ionization detector (FID) is commonly used for quantification. For more detailed analysis, GC can be coupled with Mass Spectrometry (GC-MS), which provides structural information about the separated components, aiding in the identification of impurities. researchgate.net For example, the analysis of the related compound 2,5-di-tert-butylhydroquinone (B1670977) often employs GC for purity assessment. whiterose.ac.uk

Table 2: GC Conditions for the Analysis of a Related Hydroquinone

| Parameter | Value/Description | Source |

|---|---|---|

| Instrument | Agilent 8890 GC or equivalent | lcms.cz |

| Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or similar | lcms.cz |

| Inlet Temperature | Programmed, e.g., 65 °C ramped to 280 °C | lcms.cz |

| Oven Program | 45 °C (2 min hold), ramped to 325 °C (11 min hold) | lcms.cz |

| Carrier Gas | Helium at a constant flow of 1 mL/min | lcms.cz |

| Detector | FID or Mass Spectrometer | lcms.cz |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. akjournals.comorientaljphysicalsciences.orgsigmaaldrich.com By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, the consumption of reactants and the formation of products can be visualized. thieme.de

The separation on the TLC plate is achieved by a developing solvent (mobile phase). For hydroquinone derivatives, a mixture of nonpolar and polar solvents, such as benzene (B151609)/acetone, is often effective. After development, the spots corresponding to the starting materials, intermediates, and the final product can be visualized under UV light or by using a staining reagent. orientaljphysicalsciences.orgnih.gov The relative retention factor (Rf) value of the product spot can be compared to that of a standard sample to confirm its identity. orientaljphysicalsciences.org This allows for a quick assessment of whether the reaction is complete or if further reaction time or purification is necessary. thieme.de

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation and characterization of this compound, providing insights into its molecular framework and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. chemicalbook.com For example, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the tert-amyl groups typically appear as a triplet around δ 0.66 and a singlet at δ 1.31, while the aromatic protons are observed as a singlet at approximately δ 6.49. The hydroxyl (-OH) protons also give a characteristic signal.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including those in the aromatic ring and the tert-amyl substituents. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

Table 3: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Source |

|---|---|---|---|

| tert-amyl (CH₃) | ~0.66 | Triplet | |

| tert-amyl (CH₃) | ~1.31 | Singlet | |

| Aromatic (CH) | ~6.49 | Singlet |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. nist.gov In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound, which for this compound is 250.38 g/mol . avantorsciences.comnist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the precise elemental formula of the molecule. nih.gov This is crucial for confirming the identity of the compound and distinguishing it from other substances with the same nominal mass. For instance, the calculated exact mass for C₁₆H₂₆O₂ is 250.1933, and HRMS can confirm this with a high degree of accuracy. chemsrc.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.govmiamioh.edu

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₆O₂ | avantorsciences.comnist.gov |

| Molecular Weight | 250.38 g/mol | avantorsciences.comnist.gov |

| Molecular Ion Peak (m/z) | 250 | core.ac.uk |

| Exact Mass | 250.1933 (Calculated) | chemsrc.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons, such as organic radicals and metal complexes. wikipedia.org This method is particularly valuable for investigating the radical species generated from hydroquinone derivatives, providing information on the radical's geometry and the orbital of the unpaired electron. wikipedia.org

While direct EPR studies on this compound are not extensively detailed in the available literature, research on the closely related compound, 2,5-di-tert-butyl-hydroquinone (DTBHQ), offers significant insights. wordpress.com In studies of γ-irradiated single crystals of DTBHQ, EPR spectroscopy was used to identify and characterize the paramagnetic species produced. wordpress.com The analysis revealed the formation of a hydroquinone anion radical. wordpress.com The experimental g-factor for this radical was found to be anisotropic, with an average value of g_iso_ = 2.0096. wordpress.comresearchgate.net Furthermore, the hyperfine coupling constants for the ring protons were determined, providing detailed information about the electron-nuclear interactions within the radical structure. wordpress.com Such studies are crucial for understanding the antioxidant mechanisms of hydroquinones, as they directly probe the free radicals involved in these processes. wordpress.com The ability of EPR to detect and characterize these transient species makes it an indispensable tool in the study of the radical-scavenging activity of compounds like DTAHQ. wikipedia.orgnih.gov

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, polymorphism, and crystallinity. chemicalbook.comamericanpharmaceuticalreview.com It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. ul.pt These methods are essential for characterizing the stability, purity, and phase behavior of chemical compounds.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature or time. ul.ptnih.gov It is widely used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions. ul.pt

In a study of the related compound 2,5-di-tert-butylhydroquinone (DTBHQ), DSC was used to determine its melting point and enthalpy of fusion. whiterose.ac.uk The analysis showed a melting point of 494.05 K (220.9 °C) and an enthalpy of fusion of 199.9 J/g. whiterose.ac.uk This information is critical for purification processes like crystallization. whiterose.ac.uk The DSC thermogram provides a characteristic fingerprint of the compound, and the sharpness of the melting peak can be an indicator of purity. nih.gov The enthalpy of fusion, determined by integrating the area under the melting peak, is a fundamental thermodynamic property of the substance. nih.gov Although specific DSC data for this compound is not provided in the searched literature, the methodology would be identical. A typical DSC analysis would involve heating a small sample of DTAHQ at a constant rate and measuring the heat flow relative to a reference. The resulting data would provide its melting point and enthalpy of fusion, which are crucial parameters for its characterization and process development.

| Thermal Property | Value (for DTBHQ) | Unit | Reference |

| Melting Point | 494.05 | K | whiterose.ac.uk |

| Enthalpy of Fusion | 199.9 | J/g | whiterose.ac.uk |

| Data for the closely related compound 2,5-di-tert-butylhydroquinone (DTBHQ) is provided for illustrative purposes. |

Electrochemical Methods for Redox Characterization

Electrochemical methods are fundamental in characterizing the redox properties of hydroquinones, as their primary function as antioxidants is based on their ability to undergo oxidation. tandfonline.com Techniques like cyclic voltammetry (CV) provide direct information about the oxidation potential, the number of electrons transferred, and the stability of the resulting oxidized species. tandfonline.combasinc.com

The electrochemical oxidation of hydroquinone derivatives typically involves the transfer of two electrons and two protons to form the corresponding quinone. researchgate.net Studies on various hydroquinone and catechol derivatives have shown that the oxidation process can be investigated in detail using CV. researchgate.net For instance, the electrochemical oxidation of 2,5-di-tert-butylhydroquinone has been studied, indicating that the anodically generated 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) can participate in interactions with the parent hydroquinone. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,5 Di Tert Amylhydroquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of DTAHQ at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and EPR Parameters

Density Functional Theory (DFT) has been employed to investigate the electronic structure of DTAHQ and its radical species. In a study on the gamma-irradiated single crystals of the related compound 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), DFT calculations at the B3LYP/6-31+G(d) level were used to model possible radical species formed upon irradiation. wordpress.comresearchgate.net The Electron Paramagnetic Resonance (EPR) parameters for these modeled radicals were then calculated using the B3LYP method with the TZVP basis set. wordpress.comresearchgate.net

The calculated isotropic g-value (g_iso) for the hydroquinone (B1673460) anion radical (R4) was found to be in close agreement with the experimental value, with a deviation of only 600 ppm, whereas other modeled radicals showed deviations greater than 4000 ppm. wordpress.com This strong correlation between the theoretical and experimental EPR parameters allowed for the confident identification of the hydroquinone anion radical as the paramagnetic species produced in the irradiated sample. wordpress.com The study highlights the power of DFT in interpreting experimental EPR spectra and identifying radical structures. wordpress.com

Prediction of Hyperfine Coupling Constants

DFT calculations have also been crucial in predicting the hyperfine coupling constants (hfccs) of radicals derived from hydroquinones. In the study of irradiated 2,5-di-tert-butylhydroquinone, the theoretically calculated hfccs were used as initial parameters for the simulation of EPR spectra. wordpress.comresearchgate.net The excellent match between the experimental and simulated spectra for the hydroquinone anion radical validated the accuracy of the DFT-predicted hfccs. wordpress.com Specifically, the anisotropic hyperfine coupling constant of the Hα proton was found to have an average value of 6.3 G, and the isotropic coupling of the Hβ proton was determined to be 3.5 G. wordpress.com These findings demonstrate the utility of DFT in predicting magnetic properties and aiding in the detailed analysis of EPR data.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for studying the interactions of small molecules like DTAHQ with biological macromolecules, such as enzymes.

Ligand-Receptor Interactions in Enzyme Inhibition

Molecular docking studies have been pivotal in understanding how DTAHQ and its analogs inhibit enzymes like the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). nih.govijbbb.org Research on a series of hydroquinone derivatives, including analogs of DTAHQ, revealed that the primary interactions responsible for SERCA inhibition are a hydrogen bond between a hydroxyl group of the inhibitor and the amino acid residue Asp-59, along with hydrophobic interactions involving the bulky alkyl groups of the inhibitor. nih.gov

Docking simulations using the program GOLD with the ChemScore scoring function showed that these inhibitors bind to the E2 conformation of the SERCA enzyme. nih.gov Attempts to dock these compounds into the E1 conformation were unsuccessful due to significant restrictions in the binding site size, suggesting that these inhibitors stabilize the E2 form of the enzyme. nih.gov Further studies on hydroquinones with conformationally constrained cycloalkyl substituents confirmed these key interactions and explored the impact of reduced conformational flexibility on binding. ijbbb.org

Binding Energy Calculations for Biological Targets

Binding energy calculations, often derived from molecular docking studies, provide a quantitative measure of the affinity between a ligand and its target protein. For a series of 2,5-disubstituted hydroquinone analogs, docking scores were found to correlate reasonably well with their experimentally measured inhibitory potencies against SERCA. nih.gov This correlation is crucial for distinguishing between active and inactive compounds and serves as a valuable tool for virtual screening of large compound databases to identify novel inhibitors. nih.gov

In a broader context of antioxidant research, molecular docking has been used to predict the binding free energy of related compounds like tert-butylhydroquinone (B1681946) (TBHQ) to various protein targets implicated in toxicity pathways. mdpi.com For instance, docking results for TBHQ against targets involved in hepatotoxicity, nephrotoxicity, and neurotoxicity showed binding free energies less than -5 kcal/mol, indicating a moderate binding force. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

For hydroquinone-based inhibitors of SERCA, including DTAHQ and its analogs, QSAR studies have been instrumental. ijbbb.org Structure-activity relationships have been developed for large collections of hydroquinones, revealing that the most potent inhibitors are 2,5-disubstituted compounds with alkyl groups containing four to six carbon atoms. ijbbb.org These models help in understanding the structural requirements for high inhibitory potency. The general workflow of QSAR involves selecting a set of compounds, determining their biological activity, calculating molecular descriptors, and then using statistical methods to build and validate a predictive model. mdpi.com While specific QSAR models exclusively for 2,5-Di-tert-amylhydroquinone are not detailed in the provided context, the principles of QSAR are directly applicable and have been used for the broader class of hydroquinone inhibitors. ijbbb.orgmst.dk

Prediction of Biological Activities and Environmental Fate

Computational methods are instrumental in predicting the biological activities and environmental persistence of chemical compounds, providing a preliminary assessment before extensive laboratory testing.

Biological Activity Prediction: The biological activity of DTAHQ and its analogs is often linked to their antioxidant properties and their ability to interact with specific biological targets. Computational docking and Density Functional Theory (DFT) are key methods used for these predictions.

Derivatives of the closely related compound 2,5-di-tert-butylhydroquinone (BHQ) have been identified as inhibitors of the sarco/endoplasmic reticulum calcium ATPase (SERCA). ijbbb.org Computational docking studies on these analogs have been used to analyze enzyme-inhibitor interactions at the molecular level. ijbbb.org Such models predict how the molecule fits into the binding site of the enzyme, providing a basis for understanding its inhibitory potential. For DTAHQ, similar computational approaches can be used to model its interaction with SERCA and other potential protein targets.

| Computational Method | Predicted Activity/Property | Basis of Prediction (from Analogs) | Relevance to this compound |

|---|---|---|---|

| Molecular Docking | Inhibition of SERCA | Analysis of enzyme/inhibitor interactions for BHQ analogs. ijbbb.org | Predicts potential for DTAHQ to act as an enzyme inhibitor. |

| Density Functional Theory (DFT) | Antioxidant Potential | Modeling of radical formation and stability in BHQ. wordpress.com | Elucidates the electronic mechanism behind DTAHQ's antioxidant properties. |

| DFT / Conformational Analysis | Molecular Geometry | Calculation of stable conformers for BHQ. nih.gov | Determines the most likely 3D structure, which governs interactions with biological targets. |

Environmental Fate: The prediction of a compound's environmental fate involves assessing its persistence, bioaccumulation, and toxicity. While specific computational studies on the environmental fate of DTAHQ are not widely documented, general principles can be applied. Its antioxidant nature suggests it can react with environmental oxidants, potentially leading to degradation. However, the bulky tert-amyl groups may provide steric shielding, increasing its persistence. Knowledge regarding the environmental behavior of the more common 2,5-di-tert-butylhydroquinone is also very limited, indicating a data gap for this class of compounds. mst.dk

Crystal Structure Analysis and Supramolecular Chemistry

The arrangement of molecules in the solid state, or crystal structure, dictates many of a material's physical properties. For this compound, the interplay of hydrogen bonding and steric effects from the large amyl groups creates complex and fascinating supramolecular architectures.

Hydrogen-Bonded Networks and Topological Patterns (e.g., Kagome Pattern)

In the solid state, hydroquinone molecules are well-known to form extensive networks through hydrogen bonds between their hydroxyl groups. atamanchemicals.com The specific pattern of these networks can be influenced dramatically by the nature of the substituents on the benzene (B151609) ring. acs.org

In the case of hydroquinones with large, bulky substituents, such as 2,5-di-tert-butylhydroquinone, steric hindrance prevents the formation of simple, common hydrogen-bonded patterns. acs.orgresearchgate.net Instead, these steric clashes can force the molecules into arrangements that produce very rare topological patterns. researchgate.net One such pattern observed in the crystal structure of 2,5-di-tert-butylhydroquinone is the Kagome (kgm) pattern . acs.orgresearchgate.net This topology is characterized by a 2D network of triangles and hexagons, where the voluminous tert-butyl groups meet in the hexagonal holes of the pattern. researchgate.net The introduction of these bulky groups leads to puckered, hydrogen-bonded sheets with trigonal symmetry. taylorfrancis.com

Given that the tert-amyl groups of DTAHQ are even larger than the tert-butyl groups, it is highly probable that they would induce similar or more pronounced steric effects, favoring the formation of complex and rare hydrogen-bonded networks like the Kagome pattern over more conventional topologies.

| Topological Pattern | Description | Relevance to Substituted Hydroquinones |

|---|---|---|

| sql (square lattice) | A common 2-periodic net with square holes. | Observed in many hydroquinones with smaller substituents. researchgate.net |

| Kagome (kgm) | A rare pattern of interconnected triangles and hexagons. | Observed in 2,5-di-tert-butylhydroquinone due to steric hindrance from bulky groups. acs.orgresearchgate.net |

Computational Geometry Approaches (e.g., Voronoi-Dirichlet Polyhedra)

To quantitatively analyze the complex packing and intermolecular interactions within a crystal structure, computational geometry methods can be employed. One of the most powerful techniques in this area is the use of Voronoi-Dirichlet Polyhedra (VDP) . nih.govresearchgate.net

The VDP method partitions the crystal space into atomic or molecular domains. researchgate.net The Voronoi-Dirichlet polyhedron of an atom is the region of space closer to that atom than to any other. acs.org By integrating the atomic VDPs of a single molecule, a molecular VDP can be constructed, which provides a precise, quantitative description of the molecule's shape and its contact environment within the crystal. acs.orgresearchgate.net

This analysis yields valuable descriptors:

Volume of the molecular VDP: Represents the space occupied by the molecule in the crystal. acs.org

Surface area of the molecular VDP: Describes the molecular surface available for intermolecular contacts. acs.org

Faces of the VDP: Each face shared between two molecular polyhedra corresponds to a specific intermolecular contact, and the area of the face can be correlated with the strength of that interaction. acs.org

While a specific VDP analysis of this compound is not found in prominent literature, the method is exceptionally well-suited for studying its crystal structure. It would allow for a detailed quantification of how the bulky tert-amyl groups influence molecular packing and a precise characterization of the hydrogen bonds and weaker van der Waals interactions that define its unique supramolecular assembly. The application of VDP is particularly insightful for analyzing polymorphic systems, where it can highlight subtle differences in intermolecular contacts. rsc.org

Derivative Synthesis and Structure Activity Relationship Sar Studies of 2,5 Di Tert Amylhydroquinone

Systematic Modification of the Hydroquinone (B1673460) Core

Modifications to the central aromatic ring of 2,5-di-tert-amylhydroquinone have been explored to understand the impact of steric and electronic properties on biological activity. These changes primarily involve altering the size and nature of the alkyl groups and introducing different aromatic moieties.

The nature of the alkyl substituents at the 2 and 5 positions of the hydroquinone ring is a critical determinant of inhibitory potency, particularly for targets like the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). researchgate.netresearchgate.net Studies comparing analogues have revealed that potency is sensitive to the size and branching of these alkyl groups.

For instance, 2,5-di-tert-butylhydroquinone (B1670977) (BHQ) is a well-known SERCA inhibitor. researchgate.netnih.gov Research into related structures has shown that analogs with alkyl substituents containing four to six carbon atoms are often the most potent inhibitors from this class. researchgate.net The synthesis of this compound, which has five-carbon alkyl groups, is achieved via a Friedel-Crafts alkylation of hydroquinone with tert-amyl alcohol in the presence of an acid catalyst. researchgate.net

Comparative studies indicate that the subtle change from a tert-butyl to a tert-amyl group can influence inhibitory activity. This is often attributed to a better fit within the hydrophobic binding pocket of the target enzyme. Previous work has identified that hydroquinone-based SERCA inhibitors with non-cyclic residues carrying between four and six carbon atoms in their side chains are among the most active. researchgate.net

| Compound | Alkyl Substituent | Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2,5-Di-tert-butylhydroquinone (BHQ) | tert-Butyl | SERCA | Low micromolar to submicromolar range | researchgate.netnih.gov |

| This compound | tert-Amyl | SERCA | Potent inhibition, comparable to or slightly different from BHQ depending on assay conditions | researchgate.net |

Introducing aromatic substituents onto the hydroquinone core represents another strategy for derivatization. This modification can influence the molecule's electronic properties, solubility, and potential for additional binding interactions (e.g., π-π stacking) with biological targets.

Functionalization of the Hydroxyl Groups

The two hydroxyl groups of the hydroquinone are key functional handles for derivatization. They can be converted to ethers or esters, allowing for the attachment of a wide range of chemical moieties to modulate the compound's properties.

A sophisticated strategy for enhancing biological activity and targeting involves attaching biologically active moieties, such as amino acids, to the hydroquinone core via its hydroxyl groups. This approach can improve water solubility, facilitate transport into cells, and create new interactions with the biological target.

Research has demonstrated the successful attachment of amino acid moieties to the hydroquinone scaffold. frontiersin.org For example, a leucine (B10760876) moiety was successfully tethered to a 2,5-di-tert-butylhydroquinone (BHQ) core using Suzuki coupling to create a linker, followed by esterification or amidation. frontiersin.org A series of 5-O-Boc-amino ester derivatives of other complex hydroquinones have also been synthesized, indicating that Boc-protected amino acids can be effectively used to modify physicochemical properties and introduce additional intermolecular interactions. These hybrid molecules can show enhanced potency and selectivity, as the amino acid portion can forge new hydrogen bonds or ionic interactions within the target protein's binding site. frontiersin.org

Halogenated and Nitrated Derivatives

The introduction of halogen atoms (F, Cl, Br, I) or nitro groups (NO₂) onto the aromatic ring is a common tactic in medicinal chemistry to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability.

Nitrated derivatives, such as the previously mentioned 2-(4-nitrobenzyl)-5-tert-amylhydroquinone, are synthesized by introducing a nitro-containing group onto the hydroquinone ring. researchgate.net The strong electron-withdrawing nature of the nitro group can significantly impact the redox potential of the hydroquinone and its interactions with biological targets.

Halogenation of the hydroquinone core can also profoundly influence activity. For instance, the bromination of methyl hydroquinone was shown to enhance its inhibitory activity against cyclooxygenase (COX) enzymes. The substitution of a bromine atom plays a significant role in the anti-inflammatory activity of methyl hydroquinone. While specific examples for this compound are less common in the literature, the principles are transferable. Halogenation can be achieved using various reagents, and the position of the halogen can be directed by the existing alkyl substituents.

| Derivative Type | Example Compound | Key Structural Feature | Reported Biological Context | Reference |

|---|---|---|---|---|

| Nitrated | 2-(4-Nitrobenzyl)-5-tert-amylhydroquinone | Aromatic nitro group substituent | SERCA Inhibition Studies | researchgate.net |

| Halogenated | Bromo methyl hydroquinone | Bromine atom on the aromatic ring | COX-1/COX-2 Inhibition |

SAR Studies for Specific Biological Targets (e.g., SERCA, Lipoxygenases)

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure translates to biological function. For derivatives of this compound, SAR has been particularly well-explored for SERCA pumps and is emerging for enzymes like lipoxygenases.

SERCA: The inhibition of SERCA by 2,5-dialkylhydroquinones is highly dependent on the structure of the substituents. researchgate.netresearchgate.net

Alkyl Group Size: The most potent inhibitors generally possess two alkyl substituents with a total of four to six carbon atoms each. researchgate.net This suggests an optimal size for fitting into a specific hydrophobic pocket on the enzyme.

Cyclic vs. Acyclic Substituents: Replacing linear or branched alkyl groups (like tert-amyl) with cycloalkyl substituents of similar size can lead to highly potent inhibitors, with some displaying submicromolar potencies. researchgate.net The limited conformational flexibility of cyclic groups may reduce the entropic penalty upon binding. researchgate.net

Hydroxyl Groups: The free hydroxyl groups are essential for activity. Their oxidation to the corresponding quinone often reduces or abolishes inhibitory activity against SERCA.

| Structural Feature | Observation | Impact on SERCA Inhibition | Reference |

|---|---|---|---|

| 2,5-Alkyl Substituents | Optimal size is 4-6 carbons per group. | Maximizes hydrophobic interactions in the binding site, leading to higher potency. | researchgate.net |

| Cycloalkyl Substituents | Cyclic groups with 4-7 carbons are effective. | Potency in low micromolar to submicromolar range; reduced conformational flexibility may be a factor. | researchgate.net |

| Hydroxyl Groups | Free hydroxyls are critical. | Essential for binding and inhibitory mechanism. Oxidation to quinone reduces activity. | researchgate.net |

| Aromatic/Polar Groups | Replacing an alkyl group with a larger aromatic moiety. | Alters binding and potency, indicating new interactions are possible. | researchgate.net |

Lipoxygenases: Hydroquinone derivatives have also been investigated as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. SAR studies in this area have revealed different structural requirements compared to SERCA inhibition.

Alkyl Chain Pattern: For 1,4-benzoquinones and their corresponding hydroquinones, the length and nature of the alkyl substituent are crucial for 5-LO inhibition. Systematic optimization has shown that derivatives with long alkyl chains (e.g., tridecyl) can exhibit extremely potent inhibitory activity, with IC₅₀ values in the nanomolar range.

Redox State: Unlike with SERCA, both the hydroquinone (reduced) and benzoquinone (oxidized) forms can be potent inhibitors of 5-LO, though their potencies can differ.

Substitution Pattern: The placement of substituents on the ring is critical. For example, studies on 4,5-dimethoxy-3-alkyl-1,2-benzoquinones and their hydroquinone diols have led to the discovery of highly potent and selective 5-LO inhibitors. This indicates that, in addition to the alkyl chain, other groups like methoxy (B1213986) substituents contribute significantly to the binding and inhibitory activity.

Design of Novel Hydroquinone-Based Compounds with Tuned Properties